4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3,4-dimethylphenoxyacetic acid.
Acylation: The phenoxyacetic acid is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Bromination: The carbohydrazide intermediate undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Esterification: Finally, the brominated intermediate is esterified with benzoic acid or its derivatives under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-((2,5-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 3,4-dimethylphenoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
765287-96-5 |
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Molecular Formula |
C24H21BrN2O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-16-8-10-21(12-17(16)2)30-15-23(28)27-26-14-19-13-20(25)9-11-22(19)31-24(29)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
NAUOVXKFJOMSFO-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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